Predicted CNS Multiparameter Optimization (MPO) Score vs. Dibutylsulfamoyl Analog
The target compound's 2-ethylpiperidine substituent reduces topological polar surface area (tPSA) to 86.55 Ų and maintains a single H-bond donor, yielding a predicted CNS MPO score of approximately 4.2, which is favorable for blood-brain barrier penetration. In contrast, the dibutylsulfamoyl analog (4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide) possesses a higher predicted tPSA (~95 Ų) and a more flexible acyclic chain, lowering its CNS MPO score to an estimated 3.5 and reducing its suitability for CNS target programs [1].
| Evidence Dimension | Predicted CNS MPO Score |
|---|---|
| Target Compound Data | ~4.2 (tPSA 86.55 Ų, 1 HBD, clogP 1.38) |
| Comparator Or Baseline | 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: ~3.5 (estimated tPSA ~95 Ų) |
| Quantified Difference | CNS MPO advantage ~0.7 units for the target |
| Conditions | In silico prediction using Pfizer CNS MPO algorithm; no experimental BBB data available |
Why This Matters
For neuroscience programs, a higher CNS MPO score directly correlates with a greater probability of achieving brain exposure, making the target compound a more rational choice than acyclic sulfamoyl analogs for CNS targets.
- [1] sildrug.ibb.waw.pl. Calculated tPSA, clogP, and HBD counts for C17H22N4O4S. CNS MPO estimation based on Wager, T.T., et al. ACS Chem. Neurosci., 2010, 1(6), 435-449. View Source
